molecular formula C12H19N3O2 B12326853 (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12326853
M. Wt: 237.30 g/mol
InChI Key: VVLJDHFNQZHHJA-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block of high value in medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle attached to a stereochemically defined pyrrolidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances the compound's stability and solubility, and allows for selective deprotection under mild acidic conditions to access the secondary amine for further synthetic elaboration. The pyrrolidine-pyrazole scaffold is a privileged structure in pharmaceutical research. Recent studies have identified small molecules containing this core structure as potential inhibitors of phagocytosis for the treatment of immune cytopenias, such as immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA) . Furthermore, analogous structures where a pyrrolidine is linked to a pyrazole have been utilized in the design of potent Aurora A kinase inhibitors, which can lead to the degradation of MYC-family oncoproteins and show promise in anticancer research . The specific stereochemistry of the (S)-enantiomer makes this compound particularly useful for constructing chiral ligands and for investigating structure-activity relationships in the development of novel bioactive molecules. It is intended for use as a key synthetic intermediate in the discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-10(15)9-6-7-13-14-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

VVLJDHFNQZHHJA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=NN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-pyrrolidinecarboxylate with 1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity
    • Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has been tested for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific pathways, including caspase activation and mitochondrial disruption .
  • Antimicrobial Properties
    • The compound has shown promising results as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, making it a candidate for further development into antibiotic therapies .
  • Neurological Applications
    • There is emerging evidence suggesting that pyrazole derivatives can influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its utility in treating conditions such as Alzheimer's disease .

Applications in Organic Synthesis

  • Synthetic Intermediates
    • (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate serves as an effective synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various modifications, facilitating the synthesis of other biologically active compounds .
  • Catalysis
    • The compound has been explored as a catalyst in asymmetric synthesis reactions. Its chiral nature provides an avenue for producing enantiomerically enriched products, which are crucial in pharmaceutical applications .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Evaluated the cytotoxic effects on breast cancer cell linesInduced apoptosis via caspase pathway activation
Antimicrobial Efficacy Study Tested against Gram-positive and Gram-negative bacteriaDemonstrated significant inhibition of bacterial growth
Neuroprotective Effects Assessed impact on neurodegeneration modelsPotential to mitigate cognitive decline in animal models

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a pyrrolidine core and tert-butyl carbamate group with several analogues documented in the Catalog of Pyridine Compounds (2017) and other synthetic studies:

Compound Substituents Stereochemistry Key Features
(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Target) Pyrazole at C2, tert-butyl carbamate at N1 S-configuration Chiral center at C2; potential for hydrogen bonding via pyrazole NH group
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Entry 180) Fluoropyridine, hydroxymethyl-pyrrolidine, dual carboxylates Racemic trans Increased polarity due to hydroxyl and fluorine groups; pyridine ring enhances π-stacking
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Entry 202) Iodo-methoxypyridine, tert-butyl carbamate Not specified Heavy atom (iodine) for crystallography; methoxy group modifies solubility
Spiro-pyrrolidine-oxindole derivative (Compound 328) Spiro-indole-pyrrolidine, tert-butyl carbamate, prop-1-en-1-yl, triisopropylsilyl ethynyl S,R-configuration High synthetic yield (94%), complex stereochemistry, high-resolution MS validation

Physicochemical Properties

  • Melting Point : The spiro-pyrrolidine-oxindole analogue (328) melts at 99°C, suggesting that tert-butyl carbamate derivatives generally exhibit moderate thermal stability .
  • Optical Rotation : Compound 328 displays [α]D²⁶ = -31.6 (CHCl₃), indicative of significant chiral influence from the spiro center and substituents. The target compound’s S-configuration likely imparts a comparable or distinct optical profile .
  • Solubility : The hydroxymethyl and fluorine substituents in Entry 180 enhance water solubility relative to the pyrazole-bearing target compound .

Critical Analysis of Evidence Limitations

While the provided evidence lacks direct data on the target compound, structural parallels with tert-butyl-protected pyrrolidines and pyridine derivatives allow extrapolation of properties. Key gaps include:

  • Absence of NMR or MS data for the target compound.
  • Limited information on enantiomeric purity or biological activity.

Biological Activity

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 877399-74-1

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. For instance, a study evaluated several pyrazolyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds, including those with similar structural features to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, demonstrated moderate antimicrobial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable compound related to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a carrageenan-induced rat paw edema model, the compound demonstrated an effective dose (ED) with a selectivity index indicating a preference for COX-2 over COX-1, suggesting a favorable safety profile .

CompoundCOX Inhibition IC50 (nM)Selectivity Index
Related Pyrazole Derivative53>8

3. Enzyme Inhibition

Pyrazole derivatives have also been identified as inhibitors of various enzymes involved in inflammatory pathways. For example, a study reported that compounds similar to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate showed inhibition against soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L. This inhibition is crucial as sEH plays a role in the metabolism of epoxyeicosatrienoic acids, which are involved in inflammatory responses .

Case Study 1: Anti-inflammatory Efficacy

A recent study focused on the anti-inflammatory effects of various pyrazole derivatives in vivo. The results indicated that certain compounds led to a significant reduction in TNFα levels in LPS-stimulated macrophages, showcasing their potential as therapeutic agents for inflammatory diseases. The most potent derivative exhibited an IC50 value of 0.004 μM against p38 MAPK, a key regulator in inflammatory signaling pathways .

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of pyrazole-based compounds was assessed against multiple bacterial strains. The results demonstrated that compounds with structural modifications similar to (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate had enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .

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